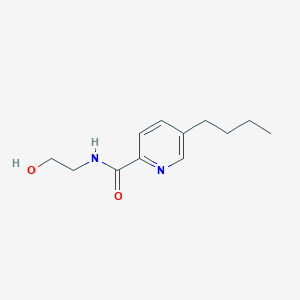
5-Butyl-N-(2-hydroxyethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-N-(2-hydroxyethyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a butyl group at the 5-position of the pyridine ring and a hydroxyethyl group attached to the nitrogen atom of the carboxamide group. The molecular formula of this compound is C12H18N2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-N-(2-hydroxyethyl)pyridine-2-carboxamide typically involves the reaction of 5-butyl-2-pyridinecarboxylic acid with 2-aminoethanol. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted under reflux conditions in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-N-(2-hydroxyethyl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-butyl-2-pyridinecarboxylic acid.
Reduction: Formation of 5-butyl-N-(2-aminoethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
5-Butyl-N-(2-hydroxyethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Butyl-N-(2-hydroxyethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The butyl group provides hydrophobic interactions, which can influence the compound’s overall activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinamide: Pyridine-4-carboxamide, an isomer of nicotinamide.
2-Butylpyridine: A pyridine derivative with a butyl group at the 2-position.
5-Bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide: A similar compound with a bromine atom at the 5-position.
Uniqueness
5-Butyl-N-(2-hydroxyethyl)pyridine-2-carboxamide is unique due to the specific combination of functional groups it possesses. The presence of both a hydroxyethyl group and a butyl group on the pyridine ring provides a distinct set of chemical and biological properties that differentiate it from other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
67261-93-2 |
|---|---|
Fórmula molecular |
C12H18N2O2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
5-butyl-N-(2-hydroxyethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-4-10-5-6-11(14-9-10)12(16)13-7-8-15/h5-6,9,15H,2-4,7-8H2,1H3,(H,13,16) |
Clave InChI |
JNWOPMKQJPJMTN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CN=C(C=C1)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


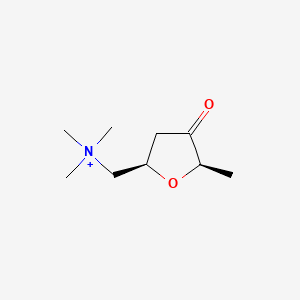
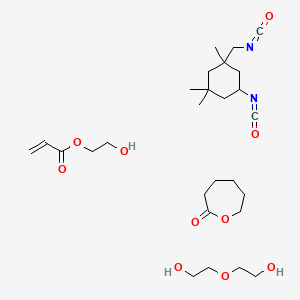
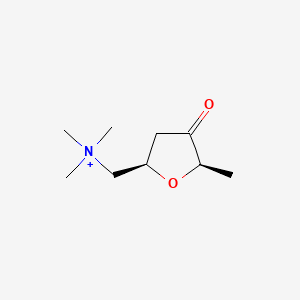
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)
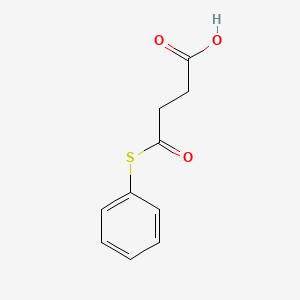
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)

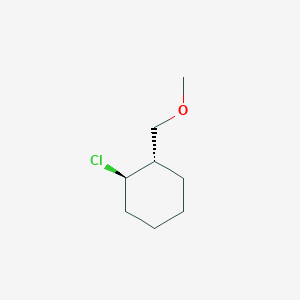
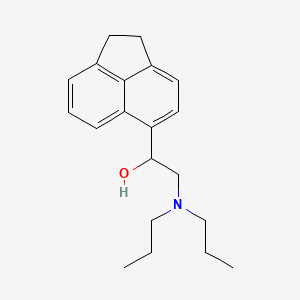
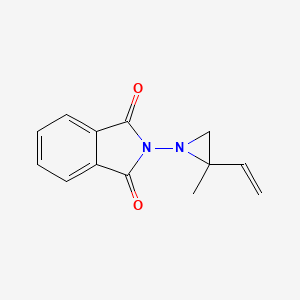
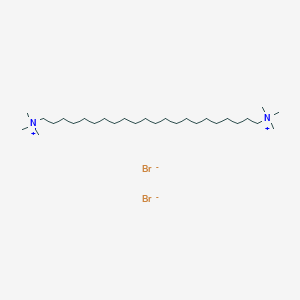
![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
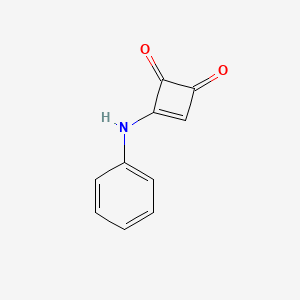
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)
